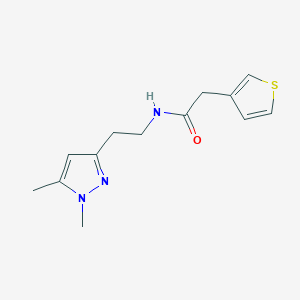![molecular formula C21H16ClNO4 B2621881 N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide CAS No. 1031197-51-9](/img/structure/B2621881.png)
N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide, commonly known as CFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPA is a derivative of phenoxyacetic acid and has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties.
作用機序
The exact mechanism of action of CFPA is not fully understood. However, it is believed that CFPA exerts its anti-inflammatory, anti-tumor, and anti-cancer effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
CFPA has been shown to possess a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of tumor cells, and induce apoptosis in cancer cells. CFPA has also been found to reduce oxidative stress and improve antioxidant status in animal models.
実験室実験の利点と制限
CFPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess several therapeutic properties, making it a promising candidate for further research. However, there are also some limitations to using CFPA in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of CFPA is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on CFPA. One area of interest is the development of novel formulations that improve the solubility and bioavailability of CFPA. Another area of interest is the investigation of the potential therapeutic applications of CFPA in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CFPA and its effects on different cellular pathways.
合成法
The synthesis of CFPA involves the reaction between 4-(2-chlorophenoxy)aniline and 4-formylphenol in the presence of acetic anhydride and sulfuric acid. The reaction yields CFPA as a white crystalline solid with a melting point of 195-197°C.
科学的研究の応用
CFPA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. CFPA has also been found to exhibit anti-tumor and anti-cancer properties. Studies have shown that CFPA induces apoptosis in cancer cells and inhibits the growth of tumor cells.
特性
IUPAC Name |
N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c22-19-3-1-2-4-20(19)27-18-11-7-16(8-12-18)23-21(25)14-26-17-9-5-15(13-24)6-10-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGXYYPYZRQZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2621798.png)
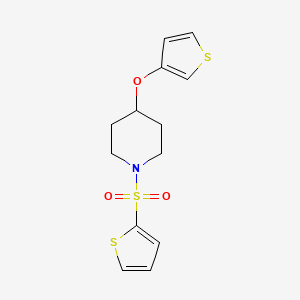

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2621804.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2621807.png)
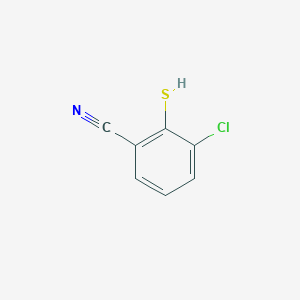
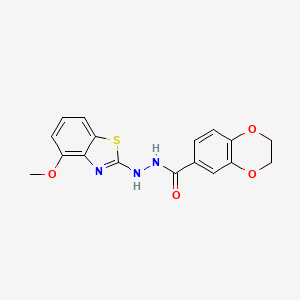
![(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2621812.png)
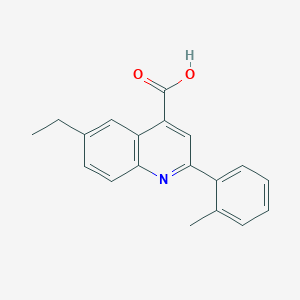
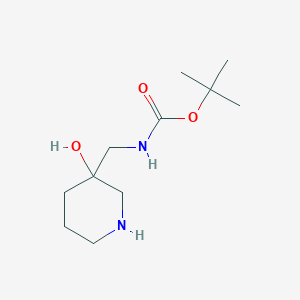
![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)
![1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2621818.png)
